molecular formula C28H32Cl2N2O2 B1241828 Desmethylloperamide hydrochloride

Desmethylloperamide hydrochloride

Cat. No.: B1241828
M. Wt: 499.5 g/mol
InChI Key: CDRYTZQIQNWLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethylloperamide hydrochloride is a major metabolite of loperamide, a synthetic opioid used primarily as an anti-diarrheal agent. This compound is known for its interaction with the permeability-glycoprotein efflux pump, which restricts its passage through the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethylloperamide hydrochloride is synthesized through the N-demethylation of loperamide. This process typically involves the use of oxidative agents such as cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4 . The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the efficiency of the demethylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and continuous flow systems to maintain the required reaction conditions. The product is then purified using chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Desmethylloperamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

Desmethylloperamide hydrochloride exerts its effects primarily through its interaction with the permeability-glycoprotein efflux pump. This interaction prevents the compound from crossing the blood-brain barrier, thereby limiting its central nervous system effects. The molecular targets involved include the permeability-glycoprotein and other ATP-binding cassette transporters .

Comparison with Similar Compounds

Similar Compounds

    Loperamide: The parent compound, used as an anti-diarrheal agent.

    Diphenoxylate: Another synthetic opioid with similar anti-diarrheal properties.

    Haloperidol: A structurally similar compound with different pharmacological effects.

Uniqueness

Desmethylloperamide hydrochloride is unique due to its selective interaction with the permeability-glycoprotein efflux pump, which restricts its passage through the blood-brain barrier. This property makes it a valuable tool in studying drug resistance mechanisms and developing new pharmaceutical formulations .

Properties

Molecular Formula

C28H32Cl2N2O2

Molecular Weight

499.5 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide;hydrochloride

InChI

InChI=1S/C28H31ClN2O2.ClH/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22;/h2-15,33H,16-21H2,1H3,(H,30,32);1H

InChI Key

CDRYTZQIQNWLFW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Synonyms

(11C)N-desmethyl-loperamide
(N-methyl-11C)-desmethyl-loperamide
N-demethyl-loperamide
N-demethylloperamide
N-desmethyl-loperamide
N-desmethylloperamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-chloro-N-methyl-2,2-diphenylbutyramide (1.4 g, 0.005 mol), 4-p-chlorophenyl-4-piperidinol (2.12 g, 0.01 mol), and trace Kl in i-BuCOMe (50 ml) was refluxed for 12 hrs. The reaction mixture was worked-up as described in Example 16 to provide 4-(p-chlorophenyl)-4-hydroxy-N-methyl-α,α-diphenyl-1-piperidinebutyramide hydrochloride (0.8 g, 35%), mp 236-238° C.
Name
4-chloro-N-methyl-2,2-diphenylbutyramide
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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